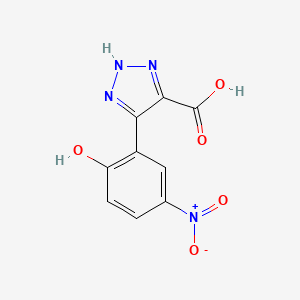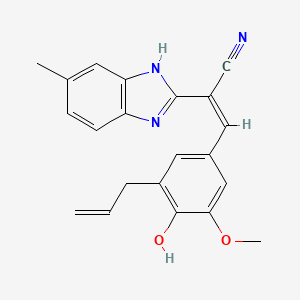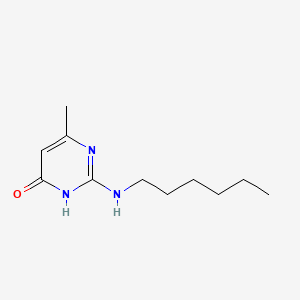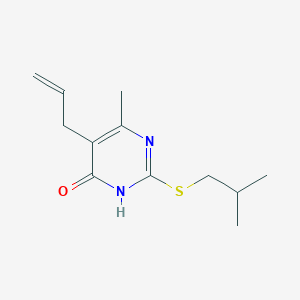
2-(benzylamino)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Vue d'ensemble
Description
2-(benzylamino)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one, commonly known as Thioflavin T, is a fluorescent dye used in scientific research. It is widely used in the field of biology and chemistry to identify and visualize amyloid fibrils and other protein aggregates.
Mécanisme D'action
Thioflavin T binds to the β-sheet structure of amyloid fibrils and other protein aggregates, causing them to fluoresce under ultraviolet light. The binding of Thioflavin T to these structures is due to its planar structure and the presence of a thiazole ring.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye and is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Thioflavin T in lab experiments are:
1. High sensitivity: Thioflavin T is highly sensitive and can detect even small amounts of amyloid fibrils and other protein aggregates.
2. Specificity: Thioflavin T is highly specific to β-sheet structures, making it a valuable tool in the study of neurodegenerative diseases.
The limitations of using Thioflavin T in lab experiments are:
1. Limited applications: Thioflavin T is only useful for the detection and visualization of amyloid fibrils and other protein aggregates.
2. Interference: Thioflavin T can interfere with certain assays and experiments, leading to false results.
Orientations Futures
1. Development of new fluorescent dyes: Researchers are actively working on developing new fluorescent dyes that can be used to detect and visualize protein aggregates.
2. Study of protein misfolding: Researchers are studying the process of protein misfolding and aggregation, which is responsible for causing several neurodegenerative diseases.
3. Development of new therapies: The study of protein misfolding and aggregation may lead to the development of new therapies for neurodegenerative diseases.
4. Use in diagnostics: Thioflavin T and other fluorescent dyes may be used in the diagnosis of neurodegenerative diseases.
Conclusion:
Thioflavin T is a valuable tool in scientific research, especially in the study of neurodegenerative diseases. Its high sensitivity and specificity make it a valuable tool for the detection and visualization of amyloid fibrils and other protein aggregates. However, it has limited applications and can interfere with certain assays and experiments. Researchers are actively working on developing new fluorescent dyes and studying the process of protein misfolding and aggregation, which may lead to the development of new therapies for neurodegenerative diseases.
Applications De Recherche Scientifique
Thioflavin T is used in various scientific research applications such as:
1. Identification and visualization of amyloid fibrils: Thioflavin T binds to amyloid fibrils and other protein aggregates, causing them to fluoresce under ultraviolet light. This property makes it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's.
2. Detection of prion proteins: Thioflavin T can also be used to detect prion proteins, which are responsible for causing diseases such as Creutzfeldt-Jakob disease and mad cow disease.
3. Study of protein-protein interactions: Thioflavin T can be used to study protein-protein interactions and the formation of protein complexes.
Propriétés
IUPAC Name |
(5E)-2-benzylimino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-14-8-4-7-13(9-14)10-15-16(21)19-17(22-15)18-11-12-5-2-1-3-6-12/h1-10,20H,11H2,(H,18,19,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUGXAMPGGJFT-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2NC(=O)C(=CC3=CC(=CC=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C2NC(=O)/C(=C\C3=CC(=CC=C3)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3725526.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3725538.png)


![ethyl 4-({2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)benzoate](/img/structure/B3725559.png)
![3-[(3,4-dichlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3725564.png)

![2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3725576.png)
![5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725586.png)
![4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B3725589.png)
![ethyl 2-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3725590.png)
![3-methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3725598.png)

